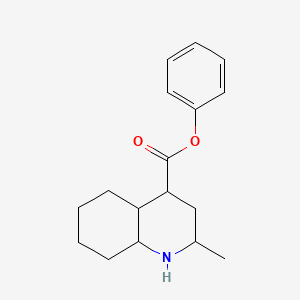

Phenyl 2-methyldecahydroquinoline-4-carboxylate

CAS No.: 63722-81-6

Cat. No.: VC17296288

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63722-81-6 |

|---|---|

| Molecular Formula | C17H23NO2 |

| Molecular Weight | 273.37 g/mol |

| IUPAC Name | phenyl 2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C17H23NO2/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(19)20-13-7-3-2-4-8-13/h2-4,7-8,12,14-16,18H,5-6,9-11H2,1H3 |

| Standard InChI Key | WGYXLMQFYNUZPV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C2CCCCC2N1)C(=O)OC3=CC=CC=C3 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a decahydroquinoline skeleton—a bicyclic system comprising two fused cyclohexane rings with complete saturation. The methyl group at position 2 and the phenyl ester at position 4 introduce steric and electronic modifications that influence reactivity and interactions. The molecular formula is , with a molecular weight of 271.35 g/mol .

Stereochemical Considerations

Decahydroquinoline exists in multiple stereoisomeric forms due to its six stereogenic centers. The specific configuration of phenyl 2-methyldecahydroquinoline-4-carboxylate remains underexplored, but synthetic routes involving hydrogenation or cyclization may favor specific diastereomers depending on reaction conditions .

Synthesis and Reaction Pathways

Esterification of 2-Methyldecahydroquinoline-4-Carboxylic Acid

A plausible method involves esterifying 2-methyldecahydroquinoline-4-carboxylic acid with phenol under acidic or coupling conditions. This approach mirrors the synthesis of methyl 2-phenylquinoline-4-carboxylate, where esterification is achieved via Fischer-Speier or Steglich methods .

Hydrogenation of Quinoline Precursors

Partial hydrogenation of 2-methylquinoline-4-carboxylic acid derivatives could yield the decahydroquinoline core. For example, catalytic hydrogenation (e.g., , ) under high pressure might reduce the aromatic rings while preserving the ester functionality .

By-Product Formation and Regioselectivity

In analogous Doebner reactions, linear cyclization products dominate due to steric hindrance at angular positions . For phenyl 2-methyldecahydroquinoline-4-carboxylate, similar regioselectivity is expected, favoring the thermodynamically stable trans-decalin configuration .

Physicochemical Properties

Solubility and Partition Coefficients

The phenyl ester enhances lipophilicity compared to carboxylic acid analogs. Predicted LogP values (e.g., ~3.5) suggest moderate membrane permeability, while low aqueous solubility may necessitate prodrug strategies for pharmacological applications .

Spectral Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume